![molecular formula C9H7F3O3 B1314515 2-Methoxy-5-(trifluoromethyl)benzoic acid CAS No. 4864-01-1](/img/structure/B1314515.png)
2-Methoxy-5-(trifluoromethyl)benzoic acid
Overview
Description
2-Methoxy-5-(trifluoromethyl)benzoic acid, also known as MTFBA, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that has a melting point of 108-110 °C and is soluble in water. MTFBA is a carboxylic acid that is synthesized from the reaction of 2-methoxy-5-chlorobenzene with sulfuric acid and trifluoromethyl iodide. This compound is used in various applications such as drug synthesis, chemical synthesis, and drug screening.
Scientific Research Applications
Radiochemistry
2-Methoxy-5-(trifluoromethyl)benzoic acid, through derivatives like N-methyl-N-(2-methyl-4-methoxy-5-trifluoromethylphenyl)-N′-methylurea, has been used in radiochemistry. This derivative was labeled with hydrogen isotopes, showing potential in the field of radioactive tracing and labeling (Shevchenko, Nagaev, & Myasoedov, 2014).
Crystal Structure Analysis
The compound has been studied for its role in crystal structures. For instance, studies on alkoxy-substituted benzoic acids have provided insights into their crystalline structures and packing arrangements, which are crucial in understanding molecular interactions in solid forms (Raffo et al., 2014).
Environmental Chemistry
Research has explored the use of chemically modified activated carbon with compounds like 2-hydroxy-5-methoxy benzoic acid for environmental applications. Specifically, it has been employed in the adsorption and removal of cobalt ions from aqueous solutions, highlighting its potential in water purification and environmental remediation (Gunjate et al., 2020).
Organic Synthesis
In organic synthesis, 2-Methoxy-5-(trifluoromethyl)benzoic acid derivatives have been synthesized and employed in various chemical reactions. These compounds play a significant role in the development of new organic compounds and intermediates (Sinha, Mandal, & Chandrasekaran, 2000).
Pharmaceutical Chemistry
The compound has found applications in the pharmaceutical industry. For example, derivatives like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which are closely related to 2-Methoxy-5-(trifluoromethyl)benzoic acid, have been used as key intermediates in the synthesis of therapeutic drugs, particularly in diabetes treatment (Zhang et al., 2022).
Luminescent Materials
The compound has been involved in the synthesis of lanthanide coordination compounds. These compounds, derived from benzoic acid derivatives, have been studied for their luminescent properties, suggesting potential applications in optoelectronics and luminescent materials (Sivakumar et al., 2010).
Polymer Chemistry
The incorporation of polymers like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] into silica has been studied using derivatives of 2-methoxy-5-(trifluoromethyl)benzoic acid. This research points towards applications in creating composite materials with unique properties suitable for advanced technological applications (Kubo et al., 2005).
Fungal Metabolism and Bioactivity
The compound has been used in the study of fungal metabolism. For instance, gallic acid derivatives, which are structurally related to 2-methoxy-5-(trifluoromethyl)benzoic acid, have been investigated for their transformation by fungi, revealing insights into the bioactive potential of these metabolites (Hsu et al., 2007).
Novel Material Synthesis
The compound has been utilized in the synthesis of novel materials like phenyl ether derivatives. These derivatives, sourced from marine-derived fungi, have shown promising bioactive properties, indicating potential uses in pharmaceuticals and bioactive material development (Xu et al., 2017).
Crystallography
Crystallography studies involving 2-methoxy-5-(trifluoromethyl)benzoic acid derivatives have been conducted to understand the molecular and crystal structures of these compounds. Such research provides crucial insights into the molecular interactions and properties of these materials (Lin & Zhang, 2012)
Mechanism of Action
Target of Action
Similar compounds have been known to target the respiratory system .
Mode of Action
It’s known that benzylic compounds can undergo free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Similar compounds have been known to participate in reactions at the benzylic position, which can be resonance stabilized .
Pharmacokinetics
Similar compounds have been known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Similar compounds have been known to have fungistatic properties and are widely used as food preservatives .
Action Environment
Similar compounds have been known to react differently due to the difference in electronegativity .
properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-2-5(9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKZCKOHULJEID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544405 | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4864-01-1 | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.